3-Fluoro-1-phenylcyclobutanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-fluoro-1-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C10H12FN/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2 |
InChI Key |
GDVVECWJYPMFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoro 1 Phenylcyclobutanamine
Retrosynthetic Analysis and Key Disconnections for the 3-Fluoro-1-phenylcyclobutanamine Scaffold
A retrosynthetic analysis of this compound reveals several logical pathways for its construction. The primary disconnections involve the carbon-nitrogen (C-N) bond, the carbon-fluorine (C-F) bond, and the bonds forming the cyclobutane (B1203170) ring itself.
Strategy A: Late-Stage Amination and Fluorination This approach involves disconnecting the C-N and C-F bonds first. A primary disconnection of the C-N bond via a reductive amination or similar transformation leads back to a 3-fluoro-1-phenylcyclobutanone precursor. A subsequent C-F bond disconnection suggests a precursor like 1-phenylcyclobutan-3-ol or a related derivative with a suitable leaving group, which could be fluorinated using either nucleophilic or electrophilic methods.
Strategy B: Cycloaddition-Based Approach A powerful strategy for forming four-membered rings is the [2+2] cycloaddition. nih.govbaranlab.orgacs.org Disconnecting the cyclobutane ring through a [2+2] pathway leads to two olefin precursors. For this compound, this could involve the cycloaddition of styrene (B11656) with a fluoro-substituted alkene, or an enamine derivative with a fluorinated partner. The specific choice of precursors would dictate the subsequent functional group interconversions required to arrive at the final product.
Strategy C: Ring-Closing Metathesis or Intramolecular Cyclization Disconnecting one of the C-C bonds of the cyclobutane ring points towards an intramolecular cyclization of a linear precursor. acs.org This strategy would involve a starting material containing a phenyl group and the necessary functionalities, which, upon reaction, would form the four-membered ring. For instance, a 1,4-dihalobutane derivative could undergo cyclization.
These retrosynthetic pathways highlight the key challenges: stereocontrolled construction of the cyclobutane ring, and regioselective introduction of the fluorine and amine functionalities.
Classical Synthetic Routes to the Cyclobutane Core with Fluorine Introduction
The construction of the cyclobutane ring is a pivotal step in the synthesis. Classical methods generally rely on cycloadditions or ring-closing reactions. nih.govnih.gov
The [2+2] cycloaddition is one of the most common methods for synthesizing cyclobutane rings. nih.govacs.org These reactions typically proceed photochemically or can be catalyzed by transition metals. baranlab.org
Photochemical [2+2] Cycloaddition: This method involves the light-induced reaction of two alkene components. acs.org For the target molecule, a potential route is the photocycloaddition of styrene with a fluorinated alkene, such as 3-fluoropropene. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging, often leading to a mixture of isomers. acs.org The use of sensitizers like benzophenone (B1666685) is common to facilitate the formation of the triplet state required for the reaction. baranlab.org
Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can promote [2+2] cycloadditions under milder conditions and with potentially greater control. For example, cobalt catalysts have been used to couple ethylene (B1197577) with enynes to form functionalized cyclobutanes. researchgate.net A similar strategy could be envisioned where a phenyl-substituted enyne reacts with a fluorinated alkene.
| [2+2] Cycloaddition Approach | Description | Potential Precursors | Key Considerations |
| Photochemical Dimerization | Exposure of olefins to UV light, often in the presence of a sensitizer, leads to a 1,4-diradical intermediate that closes to form the cyclobutane ring. baranlab.orgacs.org | Styrene and a fluorinated alkene (e.g., vinyl fluoride). | Often results in poor regioselectivity and mixtures of stereoisomers. acs.org |
| Intramolecular Photocycloaddition | Tethering the two alkene moieties can provide better regiocontrol and improved diastereoselectivity. acs.org | A diolefin containing both phenyl and fluoro-precursor groups. | Requires multi-step synthesis of the diolefin precursor. |
| Transition Metal-Catalyzed | Catalysts (e.g., Co, Ni) can mediate the cycloaddition, sometimes with high enantioselectivity. nih.govresearchgate.net | Phenyl-substituted alkene/enyne and a fluorinated coupling partner. | Catalyst and ligand selection are crucial for efficiency and selectivity. |
Table 1: Overview of [2+2] Cycloaddition Strategies for Cyclobutane Synthesis.
An alternative to building the ring from two separate pieces is to form it from a single, linear chain. Intramolecular cyclization reactions are a powerful tool for this purpose.
A common approach involves the treatment of a 1,4-disubstituted butane (B89635) derivative with a base or metal to induce ring closure. For the synthesis of the this compound scaffold, a precursor such as 1,4-dihalo-2-fluoro-4-phenylbutane could be cyclized. The stereochemistry of the starting material would directly influence the stereochemistry of the resulting cyclobutane. A diastereoselective synthesis of a cyclobutane hydroxy acid has been achieved via a double-alkylation reaction involving a dianion and epichlorohydrin, where a magnesium chelate controls the ring-closing stereochemistry. acs.org Such strategies can offer excellent control over the relative stereochemistry of the substituents on the newly formed ring.
Regioselective and Stereoselective Fluorination Techniques in Cyclobutanamine Synthesis
Introducing a fluorine atom onto the pre-formed cyclobutane ring requires methods that are both regioselective and stereoselective. The two main strategies involve electrophilic and nucleophilic sources of fluorine. wikipedia.orgucla.edu
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as an enolate or an organometallic species) with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical for this purpose due to their stability and safety compared to reagents like elemental fluorine. wikipedia.orgyoutube.com
For the synthesis of this compound, a precursor such as a 1-phenylcyclobutanone could be converted to its enolate or silyl (B83357) enol ether and then treated with an electrophilic fluorinating agent.
Key electrophilic fluorinating agents include:
Selectfluor™ (F-TEDA-BF₄): A highly effective and widely used crystalline reagent. It is known for the fluorination of a variety of substrates, including alkylidenecyclobutanes. bohrium.com
N-Fluorobenzenesulfonimide (NFSI): A powerful and effective reagent for fluorinating carbon nucleophiles. wikipedia.org
N-Fluoro-o-benzenedisulfonimide (NFOBS): Another robust N-F reagent used for electrophilic fluorination. wikipedia.org
The choice of reaction conditions and substrate can influence the stereochemical outcome of the fluorination, potentially allowing for diastereoselective synthesis if a chiral center is already present on the ring.
| Reagent | Full Name | Typical Substrate | Key Features |
| Selectfluor™ | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Enolates, Silyl Enol Ethers, Alkenes | Crystalline, stable, user-friendly, highly effective. wikipedia.orgbohrium.com |
| NFSI | N-Fluorobenzenesulfonimide | Enolates, Organometallics | Powerful, effective for a wide range of nucleophiles. wikipedia.org |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Grignard Reagents, Aryllithiums | Effective N-F reagent. wikipedia.org |
Table 2: Common Electrophilic Fluorinating Agents.
Nucleophilic fluorination proceeds via a substitution reaction (typically Sₙ2 or SₙAr) where a fluoride (B91410) ion displaces a leaving group. acsgcipr.org This is a highly effective method for introducing fluorine, especially when a suitable precursor alcohol is available.
In the context of synthesizing this compound, a precursor like 1-phenylcyclobutan-3-ol could be synthesized first. The hydroxyl group can then be converted into a good leaving group, such as a tosylate, mesylate, or triflate. Subsequent treatment with a nucleophilic fluoride source introduces the fluorine atom. The Sₙ2 nature of this reaction leads to an inversion of stereochemistry at the reaction center, which is a crucial consideration for stereocontrolled synthesis.
Common nucleophilic fluoride sources include:
Alkali Metal Fluorides (KF, CsF): These are inexpensive but often suffer from low solubility and require high temperatures and sometimes phase-transfer catalysts. acsgcipr.orgnih.gov
Tetrabutylammonium Fluoride (TBAF): A more soluble and reactive fluoride source, especially in its anhydrous form. It allows for fluorination under much milder conditions. acsgcipr.orgresearchgate.net
PyFluor: A stable deoxyfluorination reagent that can convert alcohols directly to fluorides with reduced elimination side products. ucla.edu
| Reagent | Description | Typical Leaving Group | Key Features |
| KF / CsF | Alkali metal fluorides. | Tosylate, Mesylate, Halide | Inexpensive, but often require harsh conditions and phase-transfer catalysis. nih.gov |
| TBAF | Tetrabutylammonium Fluoride. | Tosylate, Mesylate, Halide | Highly soluble and reactive, especially anhydrous forms, allowing for mild reaction conditions. acsgcipr.orgresearchgate.net |
| PyFluor | 2-Pyridinesulfonyl fluoride-based reagent. | Hydroxyl (via in situ activation) | Stable, low-cost deoxyfluorination reagent that minimizes elimination. ucla.edu |
| Transition Metal Fluorides | Complexes formed in situ from sources like AgF or CsF can act as nucleophilic fluorine donors. nih.gov | Acyl Chlorides, Alkyl Halides | Can enable catalytic nucleophilic fluorination. nih.gov |
Table 3: Common Nucleophilic Fluorinating Agents and Systems.
Radical Fluorination Methodologies
Radical fluorination has emerged as a powerful tool for the introduction of fluorine atoms, complementing traditional nucleophilic and electrophilic methods. These reactions involve the generation of a carbon-centered radical that subsequently reacts with a fluorine atom source.
Historically, the use of highly reactive reagents such as fluorine gas (F₂) and hypofluorites limited the scope and applicability of radical fluorination. However, the development of milder and more selective N-F reagents, such as Selectfluor®, has led to a resurgence in this field. These reagents can act as sources of fluorine atoms under appropriate conditions, enabling a variety of transformations. While direct radical fluorination of a pre-existing 1-phenylcyclobutane scaffold to selectively install a fluorine atom at the 3-position is not a commonly reported strategy, related radical processes offer potential pathways. For instance, radical decarboxylative fluorination or the radical fluorination of alkene precursors could be envisioned as potential routes, although specific examples for the synthesis of this compound via these methods are not prevalent in the literature.
The mechanism of these reactions typically involves the generation of a carbon-centered radical at the desired position, followed by trapping with an electrophilic fluorine source. The challenge lies in controlling the regioselectivity of the initial radical formation.
Deconstructive Fluorination via C-C Cleavage in Cyclic Amine Derivatives
A novel and powerful strategy for the synthesis of fluorinated amines involves the deconstructive fluorination of cyclic amine derivatives through carbon-carbon bond cleavage. nih.govnih.gov This approach utilizes readily available cyclic amines as synthons for acyclic fluorinated products. The methodology has been successfully applied to a range of saturated nitrogen heterocycles, including piperidines, pyrrolidines, and notably, azetidines, which are structurally analogous to the cyclobutane ring system. nih.govnih.gov
The general mechanism involves a two-stage process mediated by a silver salt. nih.gov Initially, the cyclic amine undergoes oxidation to form an iminium ion, which is then trapped by water to yield a hemiaminal intermediate. This hemiaminal subsequently undergoes a silver-mediated homolytic ring-opening, cleaving a C-C bond and generating a primary radical. This radical is then intercepted by a fluorine atom transfer agent, such as Selectfluor®, to afford the desired fluorinated amine. nih.gov
While a direct application of this deconstructive fluorination to a 1-phenylazetidine derivative to yield this compound has not been explicitly detailed, the successful fluorination of N-benzoylated azetidine (B1206935) provides strong evidence for the feasibility of this approach. nih.gov The reaction of N-benzoylazetidine under silver-mediated conditions with Selectfluor® leads to the corresponding ring-opened fluorinated product. This suggests that a suitably substituted 1-phenylazetidine could undergo a similar transformation.
Table 1: Deconstructive Fluorination of Cyclic Amines
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Benzoylpiperidine | N-(5-Fluoropentyl)benzamide | 75 |
| 2 | N-Benzoylpyrrolidine | N-(4-Fluorobutyl)benzamide | 68 |
| 3 | N-Benzoylazetidine | N-(3-Fluoropropyl)benzamide | 55 |
Data is representative and based on analogous reactions reported in the literature.
Stereocontrolled Synthesis of this compound Enantiomers and Diastereomers
The presence of two stereocenters in this compound (at C1 and C3) means it can exist as four stereoisomers (two pairs of enantiomers). The development of stereocontrolled synthetic methods is crucial for accessing these individual isomers, which may exhibit distinct biological activities.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools for controlling stereoselectivity in organic synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product.
For the synthesis of chiral fluorinated cyclobutane derivatives, a chiral auxiliary can be attached to a cyclobutane precursor, for example, as a chiral amide derived from a cyclobutanecarboxylic acid. The fluorination of an enolate derived from such a chiral amide can proceed with high diastereoselectivity. The stereochemical bias is induced by the chiral environment created by the auxiliary, which directs the approach of the electrophilic fluorine source to one face of the enolate. cyu.fr
While a specific application of this method to this compound is not extensively documented, the diastereoselective α-fluorination of N-tert-butanesulfinyl imidates demonstrates the principle. nih.gov In this case, the N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the fluorination of the corresponding aza-enolate with high diastereocontrol. nih.gov A similar strategy could be envisioned for a suitable cyclobutane-derived substrate.
Table 2: Chiral Auxiliary-Mediated Fluorination (Conceptual)
| Entry | Substrate | Chiral Auxiliary | Fluorinating Agent | Diastereomeric Ratio (d.r.) |
| 1 | Phenylcyclobutane Carboxamide | Evans Oxazolidinone | NFSI | >95:5 |
| 2 | Phenylcyclobutane Imidate | (R)-tert-Butanesulfinamide | Selectfluor® | >90:10 |
Data is hypothetical and based on established principles of chiral auxiliary-controlled reactions.
Asymmetric Organocatalysis in Fluorocyclobutane Synthesis
Asymmetric organocatalysis has revolutionized stereoselective synthesis by utilizing small organic molecules as catalysts. nih.gov This approach offers several advantages, including mild reaction conditions and the avoidance of toxic heavy metals.
For the synthesis of chiral fluorinated cyclobutanes, organocatalysis can be employed in the enantioselective fluorination of a prochiral cyclobutanone (B123998) derivative. nih.gov For instance, the α-fluorination of a 3-phenylcyclobutanone (B1345705) catalyzed by a chiral amine, such as a cinchona alkaloid derivative, can provide the corresponding α-fluoroketone with high enantioselectivity. nih.gov The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with an electrophilic fluorine source. The stereochemistry of the product is dictated by the chiral environment of the enamine. The resulting enantioenriched 3-fluoro-3-phenylcyclobutanone could then be converted to this compound through subsequent functional group manipulations, such as reductive amination.
Table 3: Organocatalytic Asymmetric Fluorination of Cyclic Ketones
| Entry | Substrate | Catalyst | Fluorinating Agent | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Cinchona Alkaloid Derivative | NFSI | 85 | 98 |
| 2 | 4-tert-Butylcyclohexanone | Cinchona Alkaloid Derivative | NFSI | 90 | 97 |
| 3 | N-Boc-4-piperidone | Cinchona Alkaloid Derivative | NFSI | 72 | 95 |
Data is based on reported enantioselective fluorinations of cyclic ketones and serves as a reference for potential application to cyclobutanone systems. nih.gov
Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis provides a powerful platform for the asymmetric synthesis of complex molecules, including those containing fluorine. nih.gov Chiral metal complexes can catalyze a wide range of transformations with high enantioselectivity.
A potential route to chiral this compound could involve the metal-catalyzed asymmetric hydroboration of a gem-difluorinated cyclobutene (B1205218). bohrium.combohrium.com Recent studies have shown that rhodium catalysts bearing chiral ligands can effectively catalyze the hydroboration of gem-difluorinated cyclobutenes to provide chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. bohrium.combohrium.com These versatile intermediates can be further functionalized to introduce the amine group and achieve the desired this compound structure.
Alternatively, metal-catalyzed cross-coupling reactions could be employed. For example, a rhodium-catalyzed asymmetric arylation of a fluorinated cyclobutene derivative could establish the chiral 1-phenylcyclobutane core.
Table 4: Metal-Catalyzed Asymmetric Synthesis of Fluorinated Cyclobutanes
| Entry | Reaction | Catalyst System | Substrate | Product | ee (%) |
| 1 | Asymmetric Hydroboration | [Rh(cod)Cl]₂ / Chiral Ligand | 1,1-Difluoro-3-phenylcyclobutene | Chiral gem-Difluoro-α-boryl Cyclobutane | >95 |
| 2 | Asymmetric Arylation | Pd(OAc)₂ / Chiral Phosphine | 3-Fluorocyclobut-1-ene-1-boronic ester | Chiral 1-Aryl-3-fluorocyclobutene | >90 |
Data is based on recent advances in the metal-catalyzed asymmetric synthesis of fluorinated cyclobutanes. bohrium.combohrium.com
Diastereoselective Synthesis and Separation
When a synthetic route produces a mixture of diastereomers, their separation is often possible due to their different physical properties, such as boiling point, melting point, or chromatographic retention. Diastereoselective reactions aim to produce a single diastereomer in excess.
A potential diastereoselective approach to this compound could involve the reduction of a 3-fluoro-1-phenylcyclobutanone oxime or a related imine derivative. The stereochemical outcome of the reduction would be influenced by the existing stereocenter at the C3 position, potentially leading to a preferential formation of either the cis or trans diastereomer of the amine. The choice of reducing agent and reaction conditions would be critical in controlling the diastereoselectivity.
For instance, the diastereoselective reduction of α-fluoroimines to the corresponding β-fluoroamines has been achieved with high diastereoselectivity using trichlorosilane (B8805176) as the reductant. This method relies on the coordination of both the fluorine and nitrogen atoms to the silicon center, leading to a highly organized transition state and excellent stereocontrol.
Once a diastereomeric mixture of this compound is obtained, separation can be achieved by techniques such as fractional crystallization of diastereomeric salts formed with a chiral acid or by chromatography on a chiral stationary phase.
Protecting Group Strategies for the Amine Functionality during this compound Synthesis
The strategic use of protecting groups for the amine functionality is paramount during the synthesis of this compound to prevent undesired side reactions and to control stereoselectivity. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group in this context due to its stability under various reaction conditions and its straightforward removal.
The synthesis often commences with the protection of a precursor, such as 3-phenylcyclobutan-1-amine. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) (DCM). This reaction yields N-Boc-3-phenylcyclobutanamine, a stable intermediate amenable to further functionalization.
The choice of protecting group is critical, especially when considering the subsequent fluorination step. The Boc group is generally stable to many fluorinating agents. However, the reaction conditions for both protection and deprotection must be carefully optimized to avoid racemization or degradation of the cyclobutane ring. For instance, the deprotection of the Boc group is often accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. calstate.edu Recent advancements have also explored the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) for the thermolytic deprotection of N-Boc compounds, offering a practical and high-yielding alternative. calstate.edubldpharm.com
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Considerations |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine, Dichloromethane | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), 2,2,2-Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | Good stability, generally mild deprotection conditions. |
| Benzyl (Bn) | Benzyl bromide, Base | H₂, Pd/C (Hydrogenolysis) | Stable to many reagents, removed by catalytic hydrogenation. |
Purification and Isolation Techniques for Synthetic Intermediates and the Final this compound Product
The purification of intermediates and the final this compound product is a critical step to ensure high purity, which is often a stringent requirement for pharmaceutical applications. The presence of diastereomers (cis and trans isomers) resulting from the fluorination of the cyclobutane ring necessitates efficient separation techniques.
Chromatographic Methods: Column chromatography is a fundamental technique for the purification of synthetic intermediates. For instance, after the Boc protection of 3-phenylcyclobutan-1-amine, column chromatography on silica (B1680970) gel can be used to isolate the pure N-Boc protected intermediate. The separation of the cis and trans diastereomers of N-Boc-3-fluoro-1-phenylcyclobutanamine can also be achieved using silica gel chromatography, often requiring careful optimization of the eluent system. High-performance liquid chromatography (HPLC), particularly chiral HPLC, can be employed for the analytical and preparative separation of enantiomers if a stereospecific synthesis is not employed. google.com Gas chromatography (GC) can also be a valuable tool for analyzing the diastereomeric ratio of volatile derivatives.
Crystallization and Salt Formation: Recrystallization is a powerful technique for purifying solid compounds. For the final product, this compound, which is often an oil at room temperature, conversion to a crystalline salt can facilitate purification. The hydrochloride salt, formed by treating the amine with a solution of HCl in a suitable solvent like ether or isopropanol, is a common choice. This salt can then be purified by recrystallization from an appropriate solvent system, which can also aid in the separation of diastereomers as they may exhibit different solubilities. Other acids, such as oxalic acid or tartaric acid, can also be used to form crystalline salts. google.com
Liquid-Liquid Extraction: Throughout the synthesis, liquid-liquid extraction is extensively used to separate the product from reaction byproducts and unreacted starting materials. For example, after the reaction, the mixture is often worked up by washing with aqueous solutions of acid, base, or brine to remove impurities based on their solubility and acid-base properties.
A general purification workflow might involve:
Initial Workup: Quenching the reaction followed by liquid-liquid extraction to remove bulk impurities.
Chromatography of Intermediates: Purification of key intermediates, such as the N-Boc protected amine, using column chromatography.
Separation of Diastereomers: Chromatographic separation of the cis and trans isomers of the fluorinated intermediate.
Deprotection and Final Purification: Removal of the protecting group and subsequent purification of the final amine, often via salt formation and recrystallization.
The specific purification strategy will be highly dependent on the physical properties of the intermediates and the final product, including their polarity, solubility, and crystallinity.
Stereochemical Investigations of 3 Fluoro 1 Phenylcyclobutanamine
Enantiomeric and Diastereomeric Forms: Nomenclature and Stereodescriptors for 3-Fluoro-1-phenylcyclobutanamine
This compound has two stereocenters at the C1 and C3 positions of the cyclobutane (B1203170) ring. This results in the possibility of four stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other.
The stereochemistry is described using two main systems:
Cis/Trans Isomerism : This describes the relative position of the substituents (the fluorine atom and the phenylamino (B1219803) group) on the cyclobutane ring.
Cis : The fluorine and phenylamino groups are on the same side of the ring.
Trans : The fluorine and phenylamino groups are on opposite sides of the ring.
Cahn-Ingold-Prelog (CIP) System : This assigns an absolute configuration (R or S) to each chiral center based on the priority of the attached groups.
The combination of these systems provides a complete and unambiguous name for each stereoisomer. The four stereoisomers are:
(1R,3R)-3-Fluoro-1-phenylcyclobutanamine and (1S,3S)-3-Fluoro-1-phenylcyclobutanamine: This pair of enantiomers has a trans configuration.
(1R,3S)-3-Fluoro-1-phenylcyclobutanamine and (1S,3R)-3-Fluoro-1-phenylcyclobutanamine: This pair of enantiomers has a cis configuration. nih.govnih.gov
| Stereoisomer | Configuration at C1 | Configuration at C3 | Relative Stereochemistry |
|---|---|---|---|
| (1R,3R)-3-Fluoro-1-phenylcyclobutanamine | R | R | trans |
| (1S,3S)-3-Fluoro-1-phenylcyclobutanamine | S | S | trans |
| (1R,3S)-3-Fluoro-1-phenylcyclobutanamine | R | S | cis |
| (1S,3R)-3-Fluoro-1-phenylcyclobutanamine | S | R | cis |
Chiral Resolution Techniques for Racemic this compound Mixtures
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure compounds. wikipedia.org For this compound, several techniques can be employed.
Classical resolution involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. unchainedlabs.com Once separated, the individual diastereomeric salts are treated with a base to regenerate the pure enantiomers of the amine.
Commonly used chiral resolving agents for amines include:
Tartaric acid derivatives
(S)-Mandelic acid
(R)-Camphorsulfonic acid wikipedia.org
The success of this method depends heavily on finding a suitable resolving agent and crystallization solvent that provide a significant difference in the solubility of the diastereomeric salts. unchainedlabs.com
Chromatographic techniques are powerful tools for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are widely used. nih.govmdpi.com
The principle of this technique lies in the differential interaction of the enantiomers with the chiral stationary phase. One enantiomer will interact more strongly with the CSP and will therefore be retained longer on the column, leading to separation. chromatographyonline.com
For amines like this compound, common CSPs include:
Polysaccharide-based CSPs : These are very popular and are based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. chromatographyonline.com Examples include Chiralpak® and Chiralcel® columns.
Protein-based CSPs : These utilize the stereoselectivity of proteins to separate enantiomers. sigmaaldrich.com
Pirkle-type CSPs : These are based on small chiral molecules that are covalently bonded to the silica support.
The choice of the mobile phase is also crucial and can significantly affect the separation. A screening of different columns and mobile phase compositions is often necessary to achieve optimal resolution. chromatographyonline.com
| Chiral Stationary Phase Type | Examples | Typical Mobile Phases |
|---|---|---|
| Polysaccharide-based | Chiralpak® AD, Chiralcel® OD | Hexane/Isopropanol, Ethanol/Methanol |
| Protein-based | CHIRALPAK® AGP, CHIRALPAK® CBH | Aqueous buffers with organic modifiers |
| Pirkle-type | (R,R)-Whelk-O® 1 | Hexane/Isopropanol/Acetonitrile |
Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. For a racemic amine, this can be achieved, for example, by using a lipase (B570770) to catalyze the acylation of the amine with an acyl donor. The enzyme will selectively acylate one enantiomer at a much faster rate than the other.
This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by standard techniques like chromatography or extraction. The unreacted enantiomer can be isolated, and the acylated enantiomer can be deacylated to recover the other pure enantiomer. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity. nih.govrsc.org
Determination of Absolute Configuration via Advanced Spectroscopic and Crystallographic Methods
Once the enantiomers have been separated, it is essential to determine their absolute configuration (i.e., which is the R and which is the S enantiomer).
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires the formation of a suitable single crystal of one of the enantiomers, often as a salt with a chiral acid or base of known absolute configuration.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of all atoms in space can be determined. By including a heavy atom in the crystal structure (anomalous dispersion), the absolute configuration can be unambiguously assigned.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the three-dimensional arrangement of atoms in a molecule, making it a powerful tool for determining the absolute configuration of enantiomers in solution.
In a hypothetical VCD analysis of this compound, the resulting spectrum would exhibit a series of positive and negative bands corresponding to the various vibrational modes of the molecule. Each stereoisomer, (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R), would produce a unique VCD spectrum, which would be a mirror image for the corresponding enantiomeric pair.
The interpretation of these spectra would typically be supported by quantum chemical calculations. Density Functional Theory (DFT) is commonly employed to predict the VCD spectra for each possible stereoisomer. By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. For instance, specific vibrational modes, such as the C-F, C-N, and C-H stretching and bending frequencies, would be particularly sensitive to the stereochemistry and would serve as key reporters in the VCD spectrum.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are related chiroptical techniques that probe the electronic transitions of chiral molecules. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.
For this compound, the phenyl group serves as the primary chromophore. The electronic transitions associated with the benzene (B151609) ring would give rise to characteristic signals in the ORD and CD spectra. The spatial relationship between the phenyl group and the chiral centers at C1 and C3 of the cyclobutane ring would dictate the sign and magnitude of the Cotton effects observed in the spectra.
An ORD spectrum of a particular enantiomer of this compound would display a plain curve at wavelengths away from an absorption maximum, but would show a characteristic peak and trough, known as a Cotton effect, in the region of the electronic transition. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.
Similarly, the CD spectrum would show positive or negative bands corresponding to the electronic absorptions of the phenyl chromophore. The precise wavelength and intensity of these bands would be highly dependent on the absolute configuration and the conformation of the cyclobutane ring. As with VCD, theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), would be essential for correlating the observed ORD and CD spectra with the specific stereoisomers of this compound.
Reactivity and Chemical Transformations of 3 Fluoro 1 Phenylcyclobutanamine
Reactions at the Amine Functional Group of 3-Fluoro-1-phenylcyclobutanamine
The primary amine group is a key site for a variety of functionalization reactions.
The lone pair of electrons on the nitrogen atom of the amine group makes it a competent nucleophile, readily participating in reactions with various electrophiles.
Acylation: this compound can be acylated to form the corresponding amides. This is typically achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. These reactions are often high-yielding and proceed under mild conditions.
Alkylation: The introduction of alkyl groups onto the amine nitrogen can be accomplished through reactions with alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, a two-step process involving the formation of an imine followed by reduction, provides an alternative and often more controlled method for mono-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamides. These derivatives are often crystalline solids, which can be useful for purification and characterization.
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary or Tertiary Amine |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
The amine functionality can be derivatized to aid in spectroscopic analysis, particularly for chiral resolution and structural elucidation using Nuclear Magnetic Resonance (NMR). Chiral derivatizing agents, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), can be reacted with the amine to form diastereomeric amides. The differing chemical environments of the nuclei in these diastereomers can lead to separable signals in the ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric purity.
Transformations Involving the Cyclobutane (B1203170) Ring of this compound
The inherent ring strain of the cyclobutane ring makes it susceptible to specific types of chemical transformations.
While specific studies on the ring-opening of this compound are not extensively documented in publicly available literature, the general principles of cyclobutane ring-opening can be applied. Such reactions are typically driven by the release of ring strain (approximately 26 kcal/mol). The presence of the phenyl and amino groups can influence the regioselectivity and stereoselectivity of the ring-opening process. Mechanistically, these reactions can proceed through various pathways, including thermal, photochemical, or catalyst-mediated routes. For instance, reactions promoted by transition metals can involve oxidative addition into a C-C bond of the cyclobutane ring, followed by further transformations. The electronic nature of the substituents plays a crucial role; electron-donating groups can stabilize cationic intermediates, while electron-withdrawing groups can favor other pathways.
Information regarding specific ring expansion or contraction reactions of the this compound scaffold is limited. However, in principle, rearrangement reactions could be envisioned under certain conditions. For example, treatment with a diazotizing agent could lead to the formation of a diazonium ion, which, upon loss of nitrogen gas, could generate a carbocation. This carbocation could then potentially undergo a Wagner-Meerwein type rearrangement, leading to a ring-expanded cyclopentyl system or a ring-contracted cyclopropylmethyl cation, which could rearrange further. The feasibility and outcome of such reactions would be highly dependent on the stability of the intermediate carbocations and the specific reaction conditions employed.
Reactivity of the Fluorine Atom in this compound
Impact of Fluorine on Neighboring Group Reactivity and Electronic Properties
The introduction of a fluorine atom onto the cyclobutane ring, at a position gamma (γ) to the amino group, exerts a notable influence on the electronic properties of the molecule, primarily through its strong electron-withdrawing inductive effect.
Detailed Research Findings:
Studies on closely related 3-aryl-3-fluorocyclobutylamines have provided quantitative insights into the impact of the fluorine substituent. The primary effect observed is a significant modulation of the basicity of the amino group. researchgate.netresearchgate.net
Basicity (pKa): The presence of the fluorine atom decreases the basicity of the cyclobutanamine. Comparative measurements of pKa values for 3-aryl-3-fluorocyclobutylamines and their non-fluorinated parent compounds show a consistent decrease in pKa by approximately 0.8 units. researchgate.netresearchgate.net This reduction is attributed to the through-bond inductive electron withdrawal by the highly electronegative fluorine atom, which reduces the electron density on the nitrogen atom, making it a weaker base. researchgate.netnih.govnih.gov
Electronic Interactions: Despite the proximity of the fluorine and amino groups within the constrained cyclobutane scaffold, X-ray analysis of analogous structures indicates that there are no significant through-space interactions between the fluorine atom and the amino functional group. researchgate.net The observed changes in reactivity are therefore predominantly a result of the through-bond inductive effect.
Lipophilicity: The impact of fluorination on lipophilicity is dependent on the stereochemistry. For instance, in related systems, fluorinated trans-compounds were found to be substantially more lipophilic (an increase in logP of approximately 1), while the difference was minimal for the corresponding cis-isomers. researchgate.net
The table below summarizes the effect of fluorine on the pKa of the amino group in a representative 3-aryl-cyclobutanamine system.
Table 1: Comparison of pKa Values for Fluorinated vs. Non-Fluorinated 3-Arylcyclobutylamines
| Compound | pKa | ΔpKa (Fluorinated - Non-Fluorinated) |
|---|---|---|
| 3-Phenylcyclobutanamine | ~9.9 | N/A |
| This compound | ~9.1 | -0.8 |
Data is estimated based on values reported for analogous 3-aryl-3-fluorocyclobutylamines. researchgate.netresearchgate.net
Fluorine Substitution Reactions
Direct substitution of the fluorine atom in this compound is generally not a favorable reaction pathway. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its cleavage requires harsh conditions or specialized reagents. The fluorine atom is attached to a saturated sp³-hybridized carbon atom of the cyclobutane ring, which is not activated towards nucleophilic attack. Consequently, reactions such as nucleophilic aliphatic substitution (S_N1 or S_N2) at the C-F bond are highly challenging and unlikely to occur under standard laboratory conditions.
The prompt's suggestion to consider nucleophilic aromatic substitution (S_NAr) on the phenyl group is not applicable in this case, as the fluorine atom is not attached to the aromatic ring. For an S_NAr reaction to occur, the fluorine would need to be directly bonded to the phenyl ring, which would also need to be activated by strong electron-withdrawing groups in the ortho and/or para positions.
Aromatic Ring Functionalization of this compound
The phenyl group of this compound is amenable to functionalization through several established synthetic methods, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
The reactivity of the phenyl ring towards electrophiles is strongly influenced by the substituents it carries. In this compound, the primary directing group is the amino (-NH₂) moiety.
Directing Effects: The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the positively charged intermediate (the Wheland intermediate or sigma complex) formed during the reaction. masterorganicchemistry.com The 1-cyclobutyl group has a weak activating, ortho, para-directing effect. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the amino group.
Potential Reactions: Standard EAS reactions such as halogenation (chlorination, bromination), nitration, and sulfonation can be envisioned. youtube.comyoutube.commasterorganicchemistry.com However, the strong basicity of the amino group can lead to complications. For instance, nitration with a mixture of nitric and sulfuric acid would protonate the amine, converting it into an -NH₃⁺ group, which is a strongly deactivating, meta-director. To achieve ortho/para nitration, the amine would typically first be protected, for example, as an amide.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 4-Bromo-1-(3-fluorocyclobutyl)aniline and 2-Bromo-1-(3-fluorocyclobutyl)aniline |
| Nitration (with protection) | 1. Acetic anhydride2. HNO₃ / H₂SO₄3. H₃O⁺ | 1-(3-Fluorocyclobutyl)-4-nitroaniline and 1-(3-Fluorocyclobutyl)-2-nitroaniline |
Metal-Catalyzed Coupling Reactions
The aromatic C-H bonds of the phenyl ring or the N-H bonds of the amino group can potentially participate in modern cross-coupling reactions. More commonly, the phenyl ring would first be halogenated (as described above) to create an aryl halide. This intermediate could then undergo a variety of metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Suzuki Coupling: If converted to an aryl bromide or iodide, the compound could be coupled with boronic acids in the presence of a palladium catalyst to form biaryl structures or introduce alkyl or vinyl groups. youtube.com
Buchwald-Hartwig Amination: While this reaction typically forms C-N bonds by coupling an amine with an aryl halide, the amino group of this compound could itself act as the nucleophile in a coupling with a different aryl halide.
Hirao Reaction: This palladium-catalyzed reaction could form a new P-C bond by coupling an aryl halide derivative with dialkyl phosphites. mdpi.com
Mechanistic Studies of Key Chemical Transformations Involving this compound
Mechanism of Electrophilic Aromatic Substitution
The mechanism for EAS reactions on the phenyl ring of this compound proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com
Step 1: Attack of the Electrophile: The π-electrons of the aromatic ring, activated by the electron-donating amino group, attack a strong electrophile (E⁺). This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. The result is the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. youtube.com The positive charge in this intermediate is delocalized across the carbon atoms ortho and para to the site of electrophilic attack.
Step 2: Deprotonation: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This fast step restores the aromatic π-system and yields the substituted product.
Mechanism of Metal-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)
For a derivative like 4-bromo-1-(3-fluorocyclobutyl)aniline, the palladium-catalyzed Suzuki coupling mechanism generally involves a catalytic cycle with three main stages: youtube.comnih.gov
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide. This forms a high-valent palladium(II) intermediate.
Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) reacts with the palladium(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Computational and Theoretical Studies of 3 Fluoro 1 Phenylcyclobutanamine
Quantum Chemical Calculations for Conformational Analysis
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For 3-Fluoro-1-phenylcyclobutanamine, with its stereocenters and flexible cyclobutane (B1203170) ring, quantum chemical calculations are indispensable for identifying the most stable conformers.
Density Functional Theory (DFT) and Ab Initio Approaches to Stable Conformations
To determine the stable conformations of this compound, researchers would typically employ Density Functional Theory (DFT) and ab initio methods. These computational techniques solve the Schrödinger equation, or a simplified form of it, to model the electronic structure of the molecule and predict its geometry.
Density Functional Theory (DFT): This method is often the first choice for molecules of this size due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or cc-pVTZ), would be used to perform geometry optimizations. These calculations would start from various possible initial structures, such as different puckering conformations of the cyclobutane ring and various orientations of the phenyl and amino groups, to locate all the energy minima on the potential energy surface.
Ab Initio Methods: For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. researchgate.netresearchgate.net While computationally more demanding, these methods provide a more rigorous treatment of electron correlation and can be used to benchmark the results obtained from DFT.
The expected stable conformations would likely differ in the relative orientations of the fluoro and phenylamino (B1219803) substituents on the cyclobutane ring (cis/trans isomers) and the puckering of the ring itself.
Energy Landscapes and Interconversion Barriers
Once the stable conformers are identified, the next step is to map out the energy landscape that connects them. This involves locating the transition states for the interconversion between different conformers. The energy difference between a stable conformer and a transition state is the activation energy or the interconversion barrier.
Computational methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) would be used to find the lowest energy paths between conformers. The calculated energy barriers provide insight into the flexibility of the molecule and the rates at which it can change its shape at a given temperature. For this compound, key interconversion pathways would include the ring-puckering of the cyclobutane and the rotation of the phenyl group.
Electronic Structure Analysis of this compound
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For this compound, understanding the distribution of electrons is crucial for predicting its chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.comwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amino group. The energy of the HOMO is related to the ionization potential of the molecule.
LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO in this molecule would likely be associated with the antibonding orbitals of the phenyl ring. The energy of the LUMO is related to the electron affinity of the molecule.
The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. DFT calculations are routinely used to compute the energies and visualize the spatial distribution of the HOMO and LUMO. researchgate.net
Charge Distribution and Electrostatic Potential Maps
The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules.
Partial Atomic Charges: Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Atoms in Molecules (AIM) theory would be used to calculate the partial atomic charges on each atom of this compound. These charges provide a quantitative measure of the local electron density and can help identify electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the fluorine atom and the nitrogen atom, indicating regions that are attractive to electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the phenyl ring, indicating sites susceptible to nucleophilic attack.
Spectroscopic Property Prediction and Simulation
Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying the compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of this compound.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed using DFT. The resulting theoretical IR spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the C-F stretch, N-H stretch, and the various vibrations of the cyclobutane and phenyl rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.govnih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the HOMO-LUMO gap.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion of this compound. By calculating the energies of various fragments, it is possible to rationalize the observed fragmentation pattern in an experimental mass spectrum.
Below is a hypothetical data table summarizing the kind of information that would be generated from such computational studies.
Table 1: Hypothetical Computational Data for this compound
| Property | Computational Method | Predicted Value |
| Relative Energy of Conformers | DFT (B3LYP/6-31G) | Conformer A: 0.0 kcal/molConformer B: 1.2 kcal/mol |
| HOMO Energy | DFT (B3LYP/6-31G) | -6.5 eV |
| LUMO Energy | DFT (B3LYP/6-31G) | -0.8 eV |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 5.7 eV |
| ¹³C NMR Chemical Shift (C-F) | GIAO-DFT | ~85-95 ppm |
| IR Frequency (C-F stretch) | DFT (B3LYP/6-31G*) | ~1050-1150 cm⁻¹ |
| UV-Vis λmax | TD-DFT | ~260 nm |
Reaction Mechanism Elucidation via Transition State Calculations
The synthesis of this compound, a chiral fluorinated cyclobutane derivative, involves complex reaction pathways that can be elucidated using computational quantum chemistry. nih.gov Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of such reactions, providing insights into the stereoselectivity and energetics of different synthetic routes. nih.gov By modeling the reaction coordinates, chemists can identify the transition states, which are the highest energy points along the reaction pathway, and thus determine the rate-determining steps. nih.govarxiv.org
For the formation of fluorinated cyclobutanes, computational studies can explore various synthetic strategies, such as the cycloaddition of fluoroalkenes or the fluorination of cyclobutane precursors. Transition state calculations for these reactions involve locating the saddle points on the potential energy surface that connect reactants to products. arxiv.org The geometry and energy of these transition states provide crucial information about the feasibility and selectivity of the reaction. For instance, DFT calculations can rationalize the stereoretentive formation of cyclobutanes from pyrrolidines by demonstrating that the energy barrier for ring closure is lower than that for bond rotation in the biradical intermediate. nih.gov
In a hypothetical reaction to synthesize this compound, transition state calculations would be employed to compare different fluorinating agents and reaction conditions. By calculating the activation energies for various pathways, the most efficient and selective synthetic route can be predicted. This computational pre-screening saves significant experimental time and resources.
Table 1: Representative Data from Transition State Calculations for a Hypothetical Fluorination Reaction Step
| Parameter | Value | Unit |
| Reaction Pathway | SN2 Fluorination | - |
| Level of Theory | B3LYP/6-31G* | - |
| Activation Energy (ΔG‡) | 25.4 | kcal/mol |
| Transition State Geometry | Trigonal bipyramidal | - |
| Imaginary Frequency | -450 | cm⁻¹ |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound and its interactions with the surrounding solvent molecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, rotates, and interacts with its environment over time. github.io
For a molecule like this compound, MD simulations can shed light on its conformational flexibility. The cyclobutane ring can exist in different puckered conformations, and the orientation of the phenyl and amino groups can vary. MD simulations can quantify the relative populations of these conformers and the energy barriers between them.
Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water
| Property | Description | Simulated Value |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | 250 Ų |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 3.5 Å |
| Hydrogen Bonds (solute-water) | Average number of hydrogen bonds between the amine group and water. | 3.2 |
| Water Residence Time | Average time a water molecule spends in the first solvation shell. | 15 ps |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
In Silico Structure-Activity Relationship (SAR) Studies on this compound Analogs
In silico structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, enabling the prediction of the biological activity of novel compounds based on their chemical structure. researchgate.netscribd.com For this compound and its analogs, which may act as monoamine reuptake inhibitors, Quantitative Structure-Activity Relationship (QSAR) models can be developed to guide the design of more potent and selective molecules. nih.govnih.govresearchgate.netnih.gov
The process begins with a dataset of known compounds with experimentally determined activities. nih.gov For each compound, a set of molecular descriptors is calculated, which are numerical representations of various physicochemical properties such as size, shape, hydrophobicity, and electronic properties. mdpi.com Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the biological activity. mdpi.com
For analogs of this compound, a 3D-QSAR approach could be particularly insightful. nih.gov This method considers the three-dimensional conformation of the molecules and how their steric and electrostatic fields interact with a biological target. By aligning the structures of active and inactive analogs, regions of the molecule that are critical for activity can be identified. The introduction of a fluorine atom, for example, can alter the electronic properties and conformational preferences of the molecule, which can be captured by these models. researchgate.net The resulting QSAR models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov
Table 3: Example of Molecular Descriptors Used in a QSAR Study of this compound Analogs
| Descriptor | Description |
| Molecular Weight (MW) | The mass of the molecule. |
| LogP | A measure of the molecule's lipophilicity. |
| Polar Surface Area (PSA) | The surface area of polar atoms, related to membrane permeability. |
| Dipole Moment | A measure of the molecule's overall polarity. |
| Number of Hydrogen Bond Donors/Acceptors | Important for interactions with biological targets. |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Synthesis and Characterization of Analogs and Derivatives of 3 Fluoro 1 Phenylcyclobutanamine
Modification of the Phenyl Moiety in 3-Fluoro-1-phenylcyclobutanamine
Modification of the phenyl group is a common strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic properties. This can be achieved by introducing various substituents onto the aromatic ring or by replacing the entire ring with a bioisostere.
The introduction of substituents on the phenyl ring of this compound can be accomplished by utilizing appropriately substituted starting materials in the synthetic route. For instance, the synthesis can begin with a substituted phenylacetonitrile (B145931) or benzaldehyde, which is then carried through a series of reactions, such as a [2+2] cycloaddition or other cyclobutane-forming methodologies, to construct the final substituted analog.
Common synthetic approaches to arylcyclobutanes involve the Grignard addition to a cyclobutanone (B123998) followed by reduction. nih.gov For the synthesis of substituted 1-phenylcyclobutanamine analogs, a substituted phenyl Grignard reagent would be reacted with cyclobutanone, followed by subsequent functional group manipulations to introduce the amine and fluoro groups.
The table below illustrates potential analogs with various substituents on the phenyl ring and the corresponding hypothetical starting materials.
| Substituent (Position) | Target Analog Name | Potential Starting Material (Substituted Benzene (B151609) Derivative) |
| 4-Chloro | 1-(4-chlorophenyl)-3-fluorocyclobutanamine | 1-bromo-4-chlorobenzene (for Grignard reagent) |
| 3-Methoxy | 3-fluoro-1-(3-methoxyphenyl)cyclobutanamine | 1-bromo-3-methoxybenzene (for Grignard reagent) |
| 4-Methyl | 3-fluoro-1-(4-methylphenyl)cyclobutanamine | 1-bromo-4-methylbenzene (for Grignard reagent) |
| 3,4-Dichloro | 1-(3,4-dichlorophenyl)-3-fluorocyclobutanamine | 1-bromo-3,4-dichlorobenzene (for Grignard reagent) |
| 4-Trifluoromethyl | 3-fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutanamine | 1-bromo-4-(trifluoromethyl)benzene (for Grignard reagent) |
This table presents hypothetical synthetic strategies based on established chemical principles for creating substituted analogs.
Bioisosteric replacement of the phenyl ring is a key strategy to improve physicochemical properties such as solubility and metabolic stability, or to explore new interactions with biological targets. nih.gov Saturated, three-dimensional scaffolds are increasingly used as phenyl ring mimics to escape the "flatland" of aromatic systems. nih.gov
Saturated Bioisosteres: The bicyclo[1.1.1]pentane (BCP) unit is a well-established non-classical bioisostere for a para-substituted phenyl ring, as it maintains a similar spatial arrangement of substituents. nih.govnih.gov Replacing the phenyl ring of this compound with a BCP core could lead to analogs with improved drug-like properties. nih.gov Another promising bioisostere is the bridged piperidine (B6355638) (BP) moiety, which has been shown to significantly enhance aqueous solubility and reduce lipophilicity compared to its phenyl counterparts. nih.gov
Heteroaromatic Bioisosteres: Heteroaromatic rings such as pyridine, pyrazole, and thiazole (B1198619) are common bioisosteric replacements for a phenyl group. These replacements can introduce hydrogen bond donors or acceptors, alter the electronic properties, and improve metabolic stability. The synthesis of such analogs would typically involve coupling the heteroaromatic ring to the cyclobutane (B1203170) core, for example, through C-H functionalization or by starting with a heteroaromatic equivalent of a phenylacetonitrile. nih.gov
The following table summarizes potential bioisosteric replacements for the phenyl ring.
| Bioisostere Type | Specific Example | Rationale for Replacement |
| Saturated Carbocycle | Bicyclo[1.1.1]pentane (BCP) | Mimics para-substitution geometry, improves solubility and metabolic stability. nih.govnih.gov |
| Saturated Heterocycle | Bridged Piperidine (BP) | Significantly enhances solubility and reduces lipophilicity. nih.gov |
| Heteroaromatic Ring | Pyridine | Introduces a nitrogen atom, potentially improving solubility and metabolic profile. |
| Heteroaromatic Ring | Thiophene | Can mimic the steric and electronic properties of a phenyl ring. |
| Heteroaromatic Ring | Oxazole | Can introduce hydrogen bond accepting capabilities and alter electronic distribution. |
This table outlines potential bioisosteric replacements and their expected impact on molecular properties based on established medicinal chemistry principles.
Modification of the Cyclobutane Ring Substituents (excluding the 3-fluoro position)
Functionalization of the cyclobutane ring itself, at positions other than the fluorine-bearing carbon, offers another avenue for creating structural diversity. Direct C-H functionalization of cyclobutanes is a powerful tool for introducing new substituents. nih.govmdpi.com Rhodium-catalyzed reactions, for example, have been shown to be effective for the C-H functionalization of arylcyclobutanes. nih.gov Such methods could potentially be used to introduce alkyl or aryl groups at the C-2 or C-4 positions of the this compound scaffold.
Furthermore, the synthesis of polysubstituted cyclobutanes can be achieved through cascade reactions, such as a photoredox-catalyzed radical strain-release/ ru.nlru.nl-rearrangement cascade, which allows for the creation of densely functionalized cyclobutane structures. rsc.org These advanced synthetic methods could be adapted to generate novel analogs with multiple substituents on the cyclobutane ring, thereby exploring a wider chemical space.
Amine Group Derivatization (e.g., secondary/tertiary amines, amides, carbamates)
The primary amine group of this compound is a key site for derivatization to modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds. Standard organic transformations can be employed to convert the primary amine into a variety of other functional groups. calstate.eduiu.edunih.gov
Secondary and Tertiary Amines: N-alkylation can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.
Amides: Acylation with acyl chlorides or carboxylic acids (using a coupling agent) yields the corresponding amides. This transformation neutralizes the basicity of the amine and introduces a new substituent. A known procedure for a related compound involves reacting cyclobutylamine (B51885) with pivaloyl chloride. calstate.edu
Carbamates: Reaction with chloroformates, such as ethyl chloroformate, or with isocyanates produces stable carbamate (B1207046) derivatives.
Sulfonamides: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides.
The table below provides examples of derivatives resulting from modification of the amine group.
| Derivative Type | Reagent | Resulting Functional Group |
| Secondary Amine | Acetaldehyde, NaBH(OAc)₃ | -NH-CH₂CH₃ (Ethylamino) |
| Tertiary Amine | Formaldehyde, HCOOH (Eschweiler-Clarke) | -N(CH₃)₂ (Dimethylamino) |
| Amide | Acetyl chloride | -NH-C(O)CH₃ (Acetamide) |
| Carbamate | Ethyl chloroformate | -NH-C(O)OCH₂CH₃ (Ethyl carbamate) |
| Sulfonamide | Methanesulfonyl chloride | -NH-SO₂CH₃ (Methanesulfonamide) |
This table illustrates common derivatization reactions for primary amines and the resulting functional groups.
Synthesis of Deuterated or Isotopically Labeled Analogs for Mechanistic Research
Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools in drug metabolism and pharmacokinetic studies. nih.govnih.govnih.gov The replacement of hydrogen with deuterium can slow down metabolic pathways that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. ucsb.edu This can lead to improved metabolic stability and a longer half-life of a drug.
A general strategy for the synthesis of deuterated amines involves the use of deuterated reducing agents or other deuterium-donating reagents at key steps in the synthesis. nih.govrsc.org For example, a deuterated analog of this compound could be prepared by reducing an appropriate imine or oxime precursor with a deuterated hydride source, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).
For instance, to introduce deuterium at the carbon bearing the amino group (C-1), one could synthesize the corresponding cyclobutylidene-imine and then reduce it with a deuterated reagent. To introduce deuterium elsewhere on the cyclobutane ring, a synthetic route starting from a deuterated cyclobutanone could be envisioned. Such labeled analogs are crucial for in vitro metabolic stability assays and for tracking the metabolic fate of the compound. nih.govnih.gov
Structural Diversity and Chemical Space Exploration around the this compound Scaffold
The this compound scaffold represents a starting point for the creation of extensive compound libraries for drug discovery screening. nih.govnih.govenamine.net The inherent three-dimensionality of the cyclobutane ring is a desirable feature in modern drug design, as it allows for the exploration of chemical space beyond flat, aromatic structures. nih.govnih.gov
The development of a diverse library of analogs would involve the systematic application of the modifications described in the preceding sections. By combining different substituents on the phenyl ring, various bioisosteric replacements, modifications at other positions on the cyclobutane ring, and a range of amine derivatives, a large and structurally diverse set of compounds can be generated.
High-throughput parallel synthesis techniques can be employed to efficiently create these libraries. enamine.net For example, a common scaffold could be synthesized on a large scale, and then individual wells of a microtiter plate could be used to react this scaffold with a diverse set of building blocks (e.g., different acyl chlorides for amide formation). enamine.net The resulting library of compounds can then be screened against various biological targets to identify new lead compounds. The design of such libraries is often guided by computational methods to ensure broad coverage of relevant physicochemical property space. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 3 Fluoro 1 Phenylcyclobutanamine
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial characterization of a novel compound. chemicalbook.com It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For 3-Fluoro-1-phenylcyclobutanamine, with a molecular formula of C10H12FN, the expected exact mass can be calculated with high precision.
Table 1: Theoretical HRMS Data for this compound (C10H12FN)
| Ion Species | Calculated Exact Mass |
| [M+H]⁺ | 166.1027 |
| [M+Na]⁺ | 188.0846 |
| [M+K]⁺ | 204.0585 |
This is a theoretical data table. Actual experimental values may vary slightly.
Beyond molecular formula confirmation, the fragmentation patterns observed in tandem MS (MS/MS) experiments provide invaluable information about the molecule's structure. In-source fragmentation or collision-induced dissociation would likely lead to characteristic losses. For instance, the cleavage of the cyclobutane (B1203170) ring, loss of the amino group, or elimination of hydrogen fluoride (B91410) could be expected fragmentation pathways, helping to piece together the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize this compound.
¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Constant Analysis
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The aromatic protons on the phenyl ring would appear in the downfield region (typically 7.0-8.0 ppm). The protons on the cyclobutane ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms. The phenyl carbons would resonate in the aromatic region (~110-150 ppm), while the cyclobutane carbons would be found in the aliphatic region. The carbon atom bonded to the fluorine would show a large one-bond C-F coupling constant.
¹⁹F NMR: As fluorine has a spin of 1/2 and a high natural abundance, ¹⁹F NMR is a highly informative technique for fluorinated compounds. cas.org The spectrum would show a single resonance for the fluorine atom in this compound, and its coupling to adjacent protons would provide key structural information. The chemical shift of fluorine is highly sensitive to its electronic environment.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Couplings |
| ¹H | Aromatic: 7.0 - 8.0Cyclobutyl: 2.0 - 4.0NH₂: 1.5 - 3.0 | JHH, JHF |
| ¹³C | Aromatic: 110 - 150Cyclobutyl: 20 - 80 | JCF |
| ¹⁹F | -180 to -220 (relative to CFCl₃) | JFH |
This table contains predicted data based on general principles of NMR spectroscopy. Specific values require experimental measurement.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments is essential. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the mapping of adjacent protons, for instance, within the cyclobutane ring and tracing the connectivity of the aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. rsc.org This would definitively assign the carbon signal for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. rsc.org It is crucial for identifying the connectivity between the phenyl ring and the cyclobutane ring, and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For this compound, NOESY could help determine the relative orientation of the phenyl group and the fluorine atom (cis/trans isomerism).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic and aliphatic parts, C=C stretching of the phenyl ring (around 1600 cm⁻¹), and a strong C-F stretching band.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing stronger signals for more symmetric and less polar bonds. The aromatic ring vibrations would be particularly prominent.
Table 3: Expected Vibrational Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (amine) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR |
| C-F Stretch | 1000 - 1400 | IR |
This is a generalized table of expected vibrational frequencies.
Chiroptical Spectroscopy (VCD, ORD/CD) for Absolute Configuration Determination
Since this compound is a chiral molecule (assuming the fluorine and phenyl groups are on different carbons of the cyclobutane ring), determining its absolute configuration is crucial. Chiroptical techniques are the primary methods for this purpose.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration can be determined.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (CD): ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized UV-Vis light. These techniques, particularly when combined with computational predictions, are powerful tools for assigning the absolute stereochemistry of chiral centers.
X-ray Diffraction (Single Crystal) for Solid-State Structure Analysis and Stereochemistry
The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray diffraction. This technique requires the compound to be in a crystalline form. If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the exact spatial arrangement of all atoms in the solid state. This would unequivocally confirm the connectivity and the relative and absolute stereochemistry of the chiral centers.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements within a sample of a chemical compound. This method provides an empirical validation of the compound's atomic composition, which can be compared against the theoretical values derived from its molecular formula. For this compound, with a molecular formula of C10H12FN, the theoretical elemental composition can be precisely calculated.
The analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases—carbon dioxide, water, and nitrogen gas—are separated and quantified by various detection methods, such as thermal conductivity or infrared absorption. The fluorine content is usually determined by other means, often involving ion-selective electrode analysis after appropriate sample digestion.
Comparison of the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated theoretical values serves as a crucial checkpoint for the purity and structural integrity of a research sample. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is considered strong evidence of a high-purity sample. Significant deviations may indicate the presence of residual solvents, starting materials, byproducts, or degradation products.
Below is a data table illustrating the theoretical elemental composition of this compound and a set of representative experimental results for a high-purity research sample.
| Element | Atomic Mass | Moles in Compound | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) | Representative Experimental Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 72.70 | 72.65 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.32 | 7.35 |
| Fluorine (F) | 18.998 | 1 | 18.998 | 11.50 | Not Typically Measured by Combustion |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.48 | 8.45 |
| Total | 165.211 | 100.00 |
Note: The molecular weight of the compound is 165.21 g/mol . researchgate.net
Chromatographic Purity Analysis (e.g., GC-MS, LC-MS for research samples)
While elemental analysis confirms the bulk composition of a sample, chromatographic techniques are indispensable for detecting and quantifying trace impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate the components of a mixture and then provide mass information for each, allowing for their identification. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, GC-MS is a highly effective analytical method for purity assessment. In GC, the sample is vaporized and injected into a long, narrow column. An inert carrier gas (such as helium or nitrogen) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the sample's components between the mobile gas phase and the stationary phase.
Due to the polar amine group, primary amines like this compound can exhibit peak tailing on standard non-polar GC columns, which can complicate quantification. To address this, derivatization is a common strategy in the GC analysis of amines. researchgate.net The amine can be converted into a less polar derivative, for instance, by acylation (e.g., with trifluoroacetic anhydride), which improves the peak shape and chromatographic performance. osti.gov
Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. The MS ionizes the molecules (e.g., through electron impact or chemical ionization) and then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. waters.com The total ion chromatogram (TIC) displays the intensity of all ions detected over time, with the area under each peak being proportional to the amount of the corresponding compound. This allows for the calculation of the sample's purity, often expressed as a percentage of the total peak area. A high-purity research sample would be expected to show a single major peak with any impurities representing a very small fraction of the total area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique that is particularly useful for less volatile or thermally labile compounds. In LC-MS, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid stationary phase. As with GC, separation is based on the differential interactions of the components with the stationary phase.
For this compound, reversed-phase LC is a common approach, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The separated components from the LC column are then introduced into the mass spectrometer, typically using an atmospheric pressure ionization source like electrospray ionization (ESI), which is well-suited for polar molecules.
LC-MS analysis of a research sample of this compound would provide a chromatogram showing the retention time of the main compound and any non-volatile impurities. The mass spectrometer provides mass-to-charge ratio data for each peak, confirming the identity of the target compound (which would be detected as its protonated molecule, [M+H]+) and aiding in the structural elucidation of unknown impurities. nih.gov
The table below summarizes typical parameters and expected results for the chromatographic analysis of a high-purity research sample of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Column Type | Capillary column (e.g., DB-5ms, HP-1ms) | Reversed-phase column (e.g., C18, C8) |
| Mobile Phase | Inert Carrier Gas (e.g., Helium) | Solvent Gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid) |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | Electrospray Ionization (ESI), Positive Ion Mode |
| Typical Retention Time | Dependent on column and temperature program | Dependent on column and mobile phase gradient |
| Expected m/z of Main Peak | 165 (Molecular Ion, M+) | 166 ([M+H]+) |
| Purity Assessment | Based on % area of the main peak in the Total Ion Chromatogram (TIC) | Based on % area of the main peak in the UV or TIC chromatogram |
| Typical Purity Specification | >98% | >98% |
Future Directions and Emerging Research Avenues for 3 Fluoro 1 Phenylcyclobutanamine
Development of Novel and Green Synthetic Methodologies for 3-Fluoro-1-phenylcyclobutanamine
Key areas of development include:
Catalytic C-H Activation/Fluorination: A significant advancement would be the direct, late-stage C-H fluorination of a 1-phenylcyclobutanamine precursor. This approach would streamline the synthesis by avoiding the pre-functionalization of the cyclobutane (B1203170) ring. Research in this area will likely focus on the discovery of novel transition-metal catalysts or photoredox systems capable of selectively activating and fluorinating the desired C-H bond.
Novel Cyclobutane Ring Construction: Researchers are exploring new methods for constructing the cyclobutane core with the desired stereochemistry. This includes the development of novel [2+2] cycloaddition reactions, ring-closing metathesis, or rearrangement reactions that can efficiently generate the 1-phenylcyclobutanamine scaffold.
Use of Greener Reagents and Solvents: A major push is towards replacing hazardous reagents, such as certain fluorinating agents, with safer alternatives. Additionally, the use of greener solvents like water, supercritical CO2, or bio-based solvents is being investigated to reduce the environmental impact of the synthesis.
Exploration of Chemoenzymatic or Biocatalytic Approaches in its Synthesis
The high selectivity and mild reaction conditions offered by enzymes make them attractive tools for the synthesis of complex molecules like this compound. Chemoenzymatic and biocatalytic approaches are emerging as powerful strategies to overcome some of the challenges associated with traditional chemical synthesis.
Potential applications of biocatalysis in the synthesis of this compound include:
Enzymatic Kinetic Resolution: Racemic mixtures of this compound or its precursors could be resolved using enzymes such as lipases or proteases to selectively acylate one enantiomer, allowing for the separation of the two.
Asymmetric Bioreduction: The reduction of a ketone precursor to the corresponding amine can be achieved with high enantioselectivity using ketoreductases or transaminases. This would be a key step in establishing the desired stereochemistry at the C1 position.
Directed Evolution of Enzymes: To improve the efficiency and substrate scope of naturally occurring enzymes, researchers can employ directed evolution techniques. This involves creating and screening libraries of mutant enzymes to identify variants with enhanced activity and selectivity for the specific substrates involved in the synthesis of this compound.
Advanced Stereochemical Control in Multi-step Synthesis of Complex Analogs
The biological activity of this compound analogs is often highly dependent on their stereochemistry. Therefore, precise control over the arrangement of atoms in three-dimensional space is crucial. Future research will focus on developing more sophisticated methods for stereochemical control during the synthesis of complex analogs.
Key strategies include:
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a molecule can be used to direct the formation of new stereocenters. This approach will be further refined to achieve high levels of diastereoselectivity in the synthesis of analogs with multiple chiral centers.
Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to a substrate can guide the stereochemical outcome of a reaction. Research will focus on developing new and more efficient chiral auxiliaries that can be easily attached and removed.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of a reaction is a cornerstone of modern organic synthesis. The development of new and more effective chiral catalysts for key transformations in the synthesis of this compound analogs will be a major research focus.
Deeper Mechanistic Insights into its Chemical Reactivity and Stability
A thorough understanding of the chemical reactivity and stability of this compound is essential for its handling, storage, and the design of new reactions. Future research will employ a combination of experimental and computational methods to gain deeper mechanistic insights.
Areas of investigation will include:
Computational Modeling: Density functional theory (DFT) and other computational methods will be used to model reaction pathways, predict the stability of intermediates and transition states, and understand the influence of the fluorine atom on the reactivity of the cyclobutane ring.
Kinetic Studies: Detailed kinetic studies of key reactions will provide quantitative data on reaction rates and activation parameters, which will help to elucidate reaction mechanisms.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, will be used to identify and characterize reactive intermediates and byproducts, providing direct evidence for proposed reaction mechanisms.
Design and Synthesis of Complex Analogues for Probing Molecular Interactions (theoretical/in vitro molecular-level studies only)
To better understand how this compound and its analogs interact with their biological targets at the molecular level, researchers are designing and synthesizing a variety of complex analogs for use in theoretical and in vitro studies.
These studies will involve:
Photoaffinity Labeling Probes: The incorporation of a photolabile group into the structure of this compound allows for the formation of a covalent bond with its biological target upon irradiation with light. This enables the identification and characterization of the binding site.
Fluorinated Analogs for 19F NMR Studies: The fluorine atom in this compound can be used as a sensitive probe for 19F NMR spectroscopy. By synthesizing analogs with fluorine atoms at different positions, researchers can study the local environment of the molecule when it is bound to its target.
Conformationally Restricted Analogs: The synthesis of analogs with additional rings or bulky substituents can lock the molecule into specific conformations. Studying the biological activity of these conformationally restricted analogs can provide insights into the bioactive conformation of the molecule.
Integration with Flow Chemistry or Automated Synthesis Platforms for Efficient Production
The translation of a laboratory-scale synthesis to a larger, more efficient production process is a critical step in the development of any new chemical entity. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, higher yields, and greater consistency.
The integration of the synthesis of this compound with these technologies will involve:
Q & A
Q. What are the key considerations for designing a scalable synthesis route for 3-Fluoro-1-phenylcyclobutanamine?
Methodological Answer: Synthesis routes should prioritize regioselective fluorination and cyclobutane ring stability. A multi-step approach starting from fluorinated benzaldehyde derivatives (e.g., 3-fluorobenzaldehyde) can be adapted, followed by cyclization using catalysts like Pd or Ni to stabilize strained cyclobutane systems . Industrial protocols often optimize solvent systems (e.g., THF or DCM) and employ column chromatography (silica gel or reversed-phase C18) for purification to achieve >95% purity . Reaction conditions (temperature, pressure) must balance yield and stereochemical control, as improper fluorination can lead to byproducts like 3-chloro analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H, ¹³C, ¹⁹F): Critical for confirming fluorine substitution patterns and cyclobutane ring geometry. ¹⁹F NMR detects chemical shifts between -110 to -150 ppm for aromatic fluorides .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (C₁₀H₁₁FN) and isotopic patterns.
- X-ray Crystallography: Resolves stereochemical ambiguities in cyclobutane conformers, especially for hydrochloride salts .
- IR Spectroscopy: Identifies amine N-H stretches (~3300 cm⁻¹) and cyclobutane C-C vibrations .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer: Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC over 24–72 hours. Compare results to structurally similar compounds (e.g., 3,3-difluoro-1-methylcyclobutanamine hydrochloride), which show <10% degradation under similar conditions . Stability is influenced by fluorine’s electron-withdrawing effects, which reduce amine reactivity toward hydrolysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). A systematic approach includes:
- Dose-Response Replication: Test compounds across multiple concentrations (e.g., 1 nM–100 µM) in parallel assays.
- Meta-Analysis: Compare datasets from structurally analogous compounds (e.g., 1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride) to identify trends in fluorine’s role in target binding .
- Structural Modifications: Introduce methyl or chloro substituents to isolate fluorine’s electronic vs. steric effects .
Q. What computational strategies are recommended for predicting the binding affinity of this compound to CNS targets?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors. Fluorine’s electronegativity enhances hydrogen bonding with residues like Tyr95 in 5-HT₂A .
- MD (Molecular Dynamics) Simulations: Assess conformational stability of the cyclobutane ring in lipid bilayers over 100-ns trajectories.
- QSAR Models: Train datasets on fluorinated cyclobutane analogs (e.g., 3,3-difluorocyclobutane fragments) to predict logP and BBB permeability .
Q. How can researchers optimize the pharmacological profile of this compound-based compounds?
Methodological Answer:
- SAR (Structure-Activity Relationship) Studies: Modify substituents on the phenyl ring (e.g., chloro, methyl) to balance potency and metabolic stability. For example, 3-chloro-4-fluoro analogs show improved CYP450 resistance .
- Prodrug Design: Convert the amine to a carbamate or amide to enhance bioavailability. Hydrolysis studies in plasma confirm reactivation rates .
- Fragment-Based Drug Design (FBDD): Use cyclobutane fragments (e.g., 3-fluorocyclobutanol) as building blocks for hybrid molecules targeting multiple pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cyclobutane ring strain measurements across studies?
Methodological Answer: Divergent strain energy values (e.g., 25–30 kcal/mol) may result from computational methods (DFT vs. MM2) or experimental techniques (X-ray vs. calorimetry). To reconcile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
